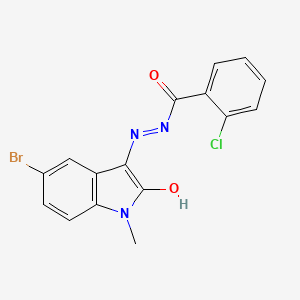![molecular formula C20H22N2O2 B6104607 4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6104607.png)
4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone is a chemical compound that belongs to the class of piperazinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone is not fully understood. However, it has been reported to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This modulation results in an increase in the activity of the GABA receptor, leading to enhanced inhibitory neurotransmission and subsequent anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. Additionally, this compound has been reported to decrease the levels of glutamate, a neurotransmitter involved in excitatory neurotransmission. This decrease in glutamate levels leads to a reduction in excitatory neurotransmission, resulting in anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone in lab experiments is its potent pharmacological activity. This compound has been reported to exhibit various pharmacological effects, making it an ideal candidate for drug discovery and medicinal chemistry. Additionally, the synthesis method for this compound has been optimized for maximum yield and purity, making it easy to obtain in large quantities.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxic effects in certain cell lines, making it necessary to use caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the research and development of 4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone. One potential direction is the development of novel analogs with improved pharmacological activity and reduced toxicity. Additionally, the potential applications of this compound in the treatment of various neurological disorders, including anxiety, depression, and epilepsy, should be further explored. Finally, the development of targeted drug delivery systems for this compound could enhance its therapeutic potential and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone involves the reaction of 2-methylphenylacetic acid with phenylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with piperazine in the presence of triethylamine to obtain this compound. This synthesis method has been reported in the literature and has been optimized for maximum yield and purity.
Applications De Recherche Scientifique
4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been reported to exhibit various pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. Additionally, this compound has been reported to possess potent antitumor and anti-inflammatory activities.
Propriétés
IUPAC Name |
4-[3-(2-methylphenyl)-3-phenylpropanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-5-6-10-17(15)18(16-8-3-2-4-9-16)13-20(24)22-12-11-21-19(23)14-22/h2-10,18H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOKUURKCUFXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N2CCNC(=O)C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(methylthio)benzyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104526.png)
![8-hydroxy-7-(4-methoxybenzyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6104534.png)
![1-[1-({1-[6-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B6104550.png)

![3-(4-fluorophenyl)-7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6104561.png)
![1-(8-fluoro-2-quinolinyl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6104566.png)
![methyl 1-[2-hydroxy-3-(4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6104569.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6104582.png)
![2-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6104583.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6104592.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6104600.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6104601.png)
![6-(4-methoxyphenyl)-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6104610.png)